molecular formula C12H16N4O2S B500206 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 941904-75-2

2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

Cat. No.: B500206
CAS No.: 941904-75-2
M. Wt: 280.35g/mol
InChI Key: RHWPIJNIKWYCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry research, combining a benzenesulfonamide pharmacophore with a 1,2,4-triazole heterocycle. The primary sulfonamide group is a well-established zinc-binding moiety that enables potent inhibition of carbonic anhydrase (CA) enzymes . This compound is designed according to the "tail approach," where the 1,2,4-triazole ring, connected via an ethyl linker, acts as a flexible tail to interact with specific regions of the enzyme's active site, potentially conferring selectivity towards different CA isoforms . Researchers are particularly interested in such hybrid molecules for targeting tumor-associated CA isoforms like hCA IX and XII, which are overexpressed in hypoxic solid tumors and are involved in pH regulation and cancer cell survival . Beyond oncology, benzenesulfonamide-triazole hybrids are investigated for a broad spectrum of biological activities, including antimicrobial, antifungal, and anticonvulsant effects, making them valuable scaffolds in early-stage drug discovery . This product is provided for research purposes to support these investigations. It is intended for in vitro studies only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2,4-dimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-10-3-4-12(11(2)7-10)19(17,18)15-5-6-16-9-13-8-14-16/h3-4,7-9,15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWPIJNIKWYCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Sulfonation of 2,4-Dimethylbenzene

2,4-Dimethylbenzene is sulfonated using chlorosulfonic acid or fuming sulfuric acid to yield 2,4-dimethylbenzenesulfonic acid. This reaction typically occurs under reflux conditions with controlled stoichiometry.

Reaction Scheme :
2,4-Dimethylbenzene+H2SO42,4-Dimethylbenzenesulfonic Acid+H2O\text{2,4-Dimethylbenzene} + \text{H}_2\text{SO}_4 \rightarrow \text{2,4-Dimethylbenzenesulfonic Acid} + \text{H}_2\text{O}

Step 2: Conversion to Sulfonamide

The sulfonic acid is treated with ammonia or an amine under basic conditions to form the sulfonamide. For example:
2,4-Dimethylbenzenesulfonic Acid+NH3Base2,4-Dimethylbenzenesulfonamide+H2O\text{2,4-Dimethylbenzenesulfonic Acid} + \text{NH}_3 \xrightarrow{\text{Base}} \text{2,4-Dimethylbenzenesulfonamide} + \text{H}_2\text{O}

Functionalization of the Sulfonamide Nitrogen

The sulfonamide’s nitrogen is alkylated to introduce the ethyl-triazole moiety.

Step 1: Alkylation with Ethyl Bromide

The sulfonamide’s amine is treated with ethyl bromide in the presence of a base (e.g., NaH or K₂CO₃) to form N-ethyl-2,4-dimethylbenzenesulfonamide .

Reaction Conditions :

ReagentBaseSolventTemperatureYield
Ethyl bromideK₂CO₃DMF80–100°C70–85%

Step 2: Triazole Formation

The ethyl group is functionalized to attach the 1H-1,2,4-triazole. This step depends on the triazole synthesis method.

Synthesis of the 1H-1,2,4-Triazole Moiety

The triazole ring is synthesized via methods described in patents and literature. Key approaches include:

Method A: Formamide-Hydrazine Condensation

High-temperature reaction of formamide with hydrazine hydrate yields 1H-1,2,4-triazole.

Reaction Scheme :
Formamide+Hydrazine HydrateΔ, 160–180°C1H-1,2,4-Triazole+Byproducts\text{Formamide} + \text{Hydrazine Hydrate} \xrightarrow{\Delta, \ \text{160–180°C}} \text{1H-1,2,4-Triazole} + \text{Byproducts}

Key Data :

Molar Ratio (Formamide:Hydrazine)TemperatureYieldPurity
4:1170°C92–98%94–98%

Method B: Formic Ester-Ammonium Salt Route

Formic esters (e.g., methyl formate) react with hydrazine hydrate and ammonium salts (e.g., NH₄Cl) under pressurized conditions.

Reaction Scheme :
R-OCHO+NH2NH2+NH4Cl120–130°C1H-1,2,4-Triazole+Byproducts\text{R-OCHO} + \text{NH}_2\text{NH}_2 + \text{NH}_4\text{Cl} \xrightarrow{\text{120–130°C}} \text{1H-1,2,4-Triazole} + \text{Byproducts}

Key Data :

Formic EsterAmmonium SaltTemperatureYield
Methyl formateNH₄Cl120–130°C80–90%

Coupling the Triazole to the Sulfonamide

The triazole is attached to the ethyl group via nucleophilic substitution or alkylation.

Approach 1: Alkylation of Triazole

1H-1,2,4-Triazole reacts with ethyl bromide under basic conditions to form N-ethyl-1H-1,2,4-triazole , which is then coupled to the sulfonamide.

Reaction Scheme :
1H-1,2,4-Triazole+CH3CH2BrBaseN-Ethyl-1H-1,2,4-Triazole\text{1H-1,2,4-Triazole} + \text{CH}_3\text{CH}_2\text{Br} \xrightarrow{\text{Base}} \text{N-Ethyl-1H-1,2,4-Triazole}
N-Ethyl-1H-1,2,4-Triazole+2,4-DimethylbenzenesulfonamideTarget Compound\text{N-Ethyl-1H-1,2,4-Triazole} + \text{2,4-Dimethylbenzenesulfonamide} \rightarrow \text{Target Compound}

Approach 2: Direct Coupling

The sulfonamide’s ethyl group is brominated, and the triazole’s nitrogen displaces the bromide.

Reaction Scheme :
N-Ethyl-2,4-DimethylbenzenesulfonamideBr2N-(2-Bromoethyl)-2,4-Dimethylbenzenesulfonamide\text{N-Ethyl-2,4-Dimethylbenzenesulfonamide} \xrightarrow{\text{Br}_2} \text{N-(2-Bromoethyl)-2,4-Dimethylbenzenesulfonamide}
N-(2-Bromoethyl)-2,4-Dimethylbenzenesulfonamide+1H-1,2,4-TriazoleTarget Compound\text{N-(2-Bromoethyl)-2,4-Dimethylbenzenesulfonamide} + \text{1H-1,2,4-Triazole} \rightarrow \text{Target Compound}

Purification and Characterization

The final product is purified via recrystallization (e.g., ethanol) and characterized using NMR, FTIR, and mass spectrometry.

Key Spectral Data :

TechniqueSignal (δ, ppm)Assignment
¹H NMR2.6–2.8 (m, CH₂)Ethyl group
4.5 (m, CH-N)Ethyl-triazole linkage
FTIR1160–1332 cm⁻¹S=O stretching

Challenges and Optimization

  • Steric Hindrance : The 2,4-dimethyl groups may hinder alkylation efficiency.

  • Triazole Purity : High-temperature methods (e.g., formamide-hydrazine) require careful isolation to avoid decomposition.

Alternative Routes

One-Pot Synthesis

Combine sulfonation, alkylation, and triazole formation in a single reaction vessel. This reduces intermediate purification steps but may lower yields.

Catalytic Methods

Use acidic ion-exchange resins (e.g., Amberlyst 15) to catalyze triazole synthesis, enhancing efficiency.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Formamide-Hydrazine CondensationHigh purity, scalableHigh energy, byproduct removal92–98%
Formic Ester-Ammonium SaltLower temperature, eco-friendlyModerate yields80–90%
Alkylation of TriazoleDirect coupling, fewer stepsRequires triazole pre-synthesis70–85%

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

  • 3,4-Dimethyl-N-[2-(1H-1,2,4-Triazol-1-yl)ethyl]benzenesulfonamide (CAS: 942033-86-5): Molecular Formula: C₁₂H₁₆N₄O₂S. Molecular Weight: 280.35 g/mol. Key Difference: The methyl groups are positioned at the 3,4-positions of the benzene ring instead of 2,4.
  • 4-Chloro-N-[2-(1H-1,2,4-Triazol-1-yl)propyl]benzenesulfonamide (CAS: 879055-79-5):

    • Key Difference : Substitution of the 2,4-dimethylphenyl group with a 4-chlorophenyl and a propyl chain instead of ethyl. The chloro group increases electronegativity, which could enhance interactions with hydrophobic pockets in biological targets .

Heterocyclic Modifications

Compounds with alternative heterocycles attached to the sulfonamide nitrogen demonstrate divergent biological profiles:

  • N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2,3-dichlorobenzenesulfonamide (Compound 15, ): Molecular Formula: C₁₄H₁₁Cl₂N₄O₂S.
  • N-(2-(1H-Tetrazol-1-yl)phenyl)-2,3-dichlorobenzenesulfonamide (Compound 16, ):
    • Molecular Formula : C₁₃H₁₀Cl₂N₅O₂S.
    • Key Difference : Replacement of triazole with tetrazole, a more acidic heterocycle (pKa ~4.9), which could improve solubility in physiological conditions .

Solubility and Physicochemical Properties

  • 4-Amino-N-1H-1,2,4-Triazol-3-yl-benzenesulfonamide (): Solubility: The amino group at the 4-position increases water solubility compared to dimethyl-substituted analogs. This highlights how electron-donating groups (e.g., -NH₂) versus electron-withdrawing groups (e.g., -SO₂NH-) modulate solubility .

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2,4-Dimethyl-N-[2-(1H-1,2,4-Triazol-1-yl)ethyl]benzenesulfonamide C₁₃H₁₈N₄O₂S 294.38 2,4-dimethylphenyl, ethyl-triazole
3,4-Dimethyl-N-[2-(1H-1,2,4-Triazol-1-yl)ethyl]benzenesulfonamide C₁₂H₁₆N₄O₂S 280.35 3,4-dimethylphenyl, ethyl-triazole
4-Chloro-N-[2-(1H-1,2,4-Triazol-1-yl)propyl]benzenesulfonamide C₁₀H₁₂ClN₄O₂S 299.75 4-chlorophenyl, propyl-triazole
N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2,3-dichlorobenzenesulfonamide C₁₄H₁₁Cl₂N₄O₂S 393.29 2,3-dichlorophenyl, phenyl-triazole

Biological Activity

2,4-Dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H18N4O2S
  • Molecular Weight : 298.37 g/mol

The presence of the triazole ring is significant as it is known for its role in various biological activities, particularly in antifungal and anticancer applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, including those related to cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that this compound can trigger apoptosis in cancer cells through the activation of caspase pathways.

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity TypeTarget Cells/OrganismsIC50 Value (µM)Reference
Anticancer ActivityMCF-7 (breast cancer)15.63
Antifungal ActivityCandida spp.10.0
Enzyme InhibitionHuman Carbonic Anhydrase IX0.89

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and U-937. The mechanism was linked to the induction of apoptosis via caspase activation pathways .
  • Antifungal Activity : Research has shown that this compound effectively inhibits the growth of Candida species, with an IC50 value indicating potent antifungal properties. This suggests potential applications in treating fungal infections .
  • Enzyme Inhibition : In vitro studies revealed that the compound selectively inhibits human carbonic anhydrase IX at nanomolar concentrations, indicating its potential as a therapeutic agent in cancer treatment by targeting tumor-associated enzymes .

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